molecular formula C8H5FN2O2 B2795911 6-Fluoro-2-nitrobenzyl cyanide CAS No. 105003-93-8

6-Fluoro-2-nitrobenzyl cyanide

Cat. No. B2795911
M. Wt: 180.138
InChI Key: KLWFTTRSKJXYMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as benzyl nitriles, involves the cyanation of benzyl halides with Amberlite IRA 900 supported cyanide ion under solvent-free conditions . This process yields benzyl nitriles in good to excellent yields under short reaction times . Other methods for the synthesis of nitriles involve the use of cyanide salts such as NaCN, KCN, and K4[Fe(CN)6] as cyanating agents .

Scientific Research Applications

Photostability Enhancement in Fluorescence-Based Applications

6-Fluoro-2-nitrobenzyl cyanide derivatives have been leveraged to enhance the photostability of cyanine fluorophores. This enhancement is crucial in fluorescence applications that demand long-lived, nonblinking fluorescence emission. Studies have shown that conjugation of stabilizers such as cyclooctatetraene (COT) and nitrobenzyl alcohol (NBA) with cyanine fluorophores like Cy5 significantly improves their photostability without altering their native spectral characteristics (Altman et al., 2011). Further investigations into the mechanisms of this photostabilization revealed that covalent linking of stabilizers like COT to Cy5 substantially reduces the lifetime of the Cy5 triplet state, a factor correlating with enhancements in photostability observed in single-molecule fluorescence measurements (Zheng et al., 2012).

Biomedical Imaging and Drug Delivery

In the realm of biomedical imaging and drug delivery, derivatives of 6-Fluoro-2-nitrobenzyl cyanide are utilized in the design of fluorescent probes and photocleavable linkers. A notable application includes the synthesis of a near-infrared fluorescent probe (Cy-NB) for cysteine detection in mitochondria to indicate oxidative stress. This probe, with heptamethine cyanine dye as its fluorophore, exhibits remarkable spectroscopic properties useful for ratiometric fluorescent signaling and has potential for clinical applications in tracking cysteine level changes under different oxidative stress statuses in living systems (Yin et al., 2015).

Photocleavable Linker for Controlled Drug Release

6-Fluoro-2-nitrobenzyl cyanide derivatives have been employed to create photocleavable linkers for the controlled release of drugs. For instance, an anticancer drug (5-fluorouracil) was conjugated to the surface of gold nanoparticles through a photocleavable o-nitrobenzyl linkage. This innovative design allows the nontoxic conjugate to effectively release the therapeutic payload upon UV irradiation, showcasing a potential application in targeted cancer therapy (Agasti et al., 2009).

Fluorescence Imaging and Sensing

6-Fluoro-2-nitrobenzyl cyanide derivatives have been instrumental in the development of fluorogenic probes for bacterial identification and intracellular imaging. One such application involves the design of fluorogenic probes based on cyanine 5 for the identification of bacterial nitroreductase. These probes can penetrate bacterial cell envelopes, enabling real-time intracellular imaging of nitroreductase in live bacterial cells (Ji et al., 2019).

properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWFTTRSKJXYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-nitrobenzyl cyanide

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